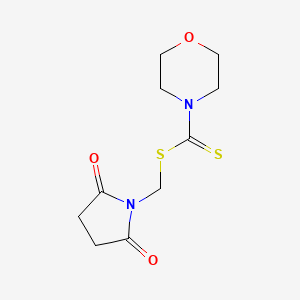
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a carbodithioate group, which is further linked to a 2,5-dioxopyrrolidinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and a suitable alkylating agent. One common method includes the following steps:
Formation of Morpholine-4-carbodithioate: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Alkylation: The morpholine-4-carbodithioate is then alkylated using (2,5-Dioxopyrrolidin-1-yl)methyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbodithioate group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like triethylamine at ambient temperature.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate has found applications in various scientific research fields:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit calcium channels, which play a crucial role in various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)methyl benzonitrile: Shares the 2,5-dioxopyrrolidinyl moiety but differs in the attached functional groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Contains a similar pyrrolidinyl structure but with different substituents.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Features the 2,5-dioxopyrrolidinyl group linked to a fumarate ester.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
38221-39-5 |
|---|---|
Formule moléculaire |
C10H14N2O3S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C10H14N2O3S2/c13-8-1-2-9(14)12(8)7-17-10(16)11-3-5-15-6-4-11/h1-7H2 |
Clé InChI |
DNJMKJFUSRMOOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CSC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
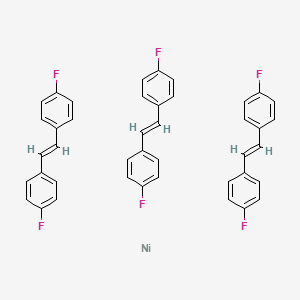

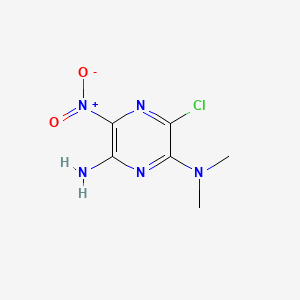
![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
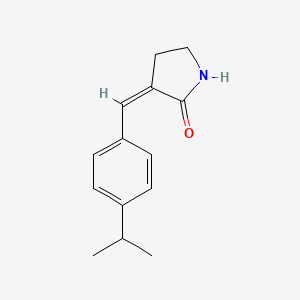
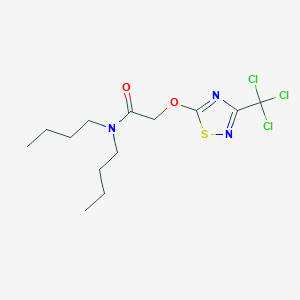
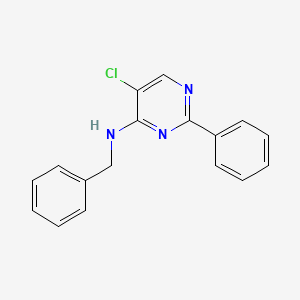

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
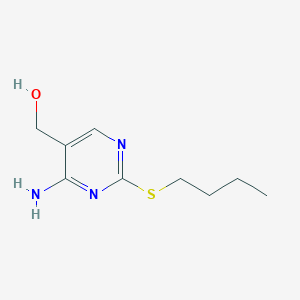

![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
